(2Z,5Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-5-(2,3,4-trihydroxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-[(Z)-1-(2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-[(Z)-1-(2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thioamides, which undergo cyclization reactions under specific conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolane chemistry.
Biology
Biologically, thiazolane derivatives are known for their antimicrobial and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-[(Z)-1-(2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure.
Phenyl Imino Compounds: Compounds with a phenyl imino group.
Hydroxyphenyl Compounds: Compounds with hydroxyphenyl groups.
Uniqueness
What sets 3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-[(Z)-1-(2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N2O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5Z)-3-(2-methylphenyl)-2-(2-methylphenyl)imino-5-[(2,3,4-trihydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O4S/c1-14-7-3-5-9-17(14)25-24-26(18-10-6-4-8-15(18)2)23(30)20(31-24)13-16-11-12-19(27)22(29)21(16)28/h3-13,27-29H,1-2H3/b20-13-,25-24? |
InChI Key |
GLNJMEZRLIUPJR-XQVDRLQHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=C(C(=C(C=C3)O)O)O)/S2)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=O)C(=CC3=C(C(=C(C=C3)O)O)O)S2)C4=CC=CC=C4C |
Origin of Product |
United States |
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